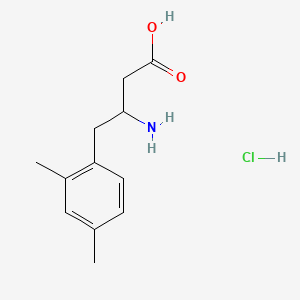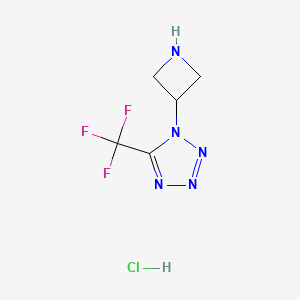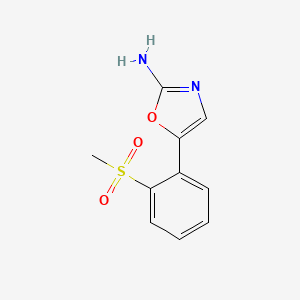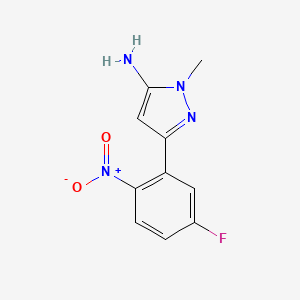
(4-Methoxy-3-nitrobenzyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-3-nitrobenzyl)hydrazine is an organic compound with the molecular formula C8H11N3O3 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzyl hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with hydrazine hydrate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-3-nitrobenzyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydrazine moiety can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: (4-Methoxy-3-aminobenzyl)hydrazine.
Substitution: Various substituted benzyl hydrazines depending on the nucleophile used.
Condensation: Hydrazones formed from the reaction with aldehydes or ketones.
Aplicaciones Científicas De Investigación
(4-Methoxy-3-nitrobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form hydrazones, which are important pharmacophores.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-3-nitrobenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with carbonyl groups in biological molecules, leading to the formation of hydrazones. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxy-3-nitrobenzyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.
(4-Methoxy-3-nitrobenzyl)alcohol: Contains a hydroxyl group instead of a hydrazine moiety.
(4-Methoxy-3-nitrobenzyl)chloride: Precursor in the synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine.
Uniqueness
This compound is unique due to the presence of both a methoxy and a nitro group on the benzyl hydrazine framework
Propiedades
Fórmula molecular |
C8H11N3O3 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
(4-methoxy-3-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C8H11N3O3/c1-14-8-3-2-6(5-10-9)4-7(8)11(12)13/h2-4,10H,5,9H2,1H3 |
Clave InChI |
KIFZSUBIYGQLEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)



![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride](/img/structure/B15318984.png)
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)


![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)

![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)
